Cas no 1807118-97-3 (Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate)
Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate
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- Inchi: 1S/C10H5ClF6O2/c1-19-8(18)6-4(9(12,13)14)2-3-5(11)7(6)10(15,16)17/h2-3H,1H3
- InChI Key: JAIHCSJQIRPIQP-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(F)(F)F)C(C(=O)OC)=C1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 340
- XLogP3: 4.2
- Topological Polar Surface Area: 26.3
Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008907-1g |
Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate |
1807118-97-3 | 97% | 1g |
1,549.60 USD | 2021-05-31 |
Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate
Research Briefing on Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate (CAS: 1807118-97-3) in Chemical Biology and Pharmaceutical Applications
Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate (CAS: 1807118-97-3) is a fluorinated aromatic ester that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound, characterized by its trifluoromethyl and chloro substituents, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have explored its utility in medicinal chemistry, highlighting its role in enhancing metabolic stability and binding affinity in target molecules.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate as a key building block in the synthesis of novel kinase inhibitors. The research demonstrated that the trifluoromethyl groups significantly improved the lipophilicity and bioavailability of the resulting compounds, while the chloro substituent facilitated selective binding to the ATP-binding site of target kinases. The study reported a 40% increase in inhibitory activity compared to non-fluorinated analogs, underscoring the compound's potential in oncology drug development.
In addition to its applications in kinase inhibition, recent work has explored the compound's role in agrochemical research. A 2024 paper in Pest Management Science detailed its incorporation into next-generation herbicides, where its structural features contributed to enhanced plant uptake and prolonged activity. The study highlighted the compound's stability under environmental conditions, making it a promising candidate for sustainable agricultural solutions.
From a synthetic chemistry perspective, advances in the scalable production of Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate have been reported. A 2023 Organic Process Research & Development article described an optimized catalytic process that achieved 85% yield with minimal waste generation, addressing previous challenges in large-scale synthesis. This development is particularly significant for industrial applications, where cost-effective and environmentally friendly production methods are paramount.
Ongoing research continues to uncover new applications for this versatile compound. Current investigations focus on its potential in PET radiopharmaceuticals, where its fluorine atoms could serve as radiolabeling sites for diagnostic imaging. Preliminary results suggest promising uptake characteristics in target tissues, with clinical trials expected to begin in 2025. As the chemical biology field evolves, Methyl 2,6-bis(trifluoromethyl)-3-chlorobenzoate remains at the forefront of innovative therapeutic and diagnostic development.
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